molecular formula C13H16FNO B5756796 N-[(4-fluorophenyl)methyl]cyclopentanecarboxamide

N-[(4-fluorophenyl)methyl]cyclopentanecarboxamide

Cat. No.: B5756796
M. Wt: 221.27 g/mol
InChI Key: NJYKLUDTWHLWSJ-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]cyclopentanecarboxamide is an organic compound with the molecular formula C13H16FNO It is a derivative of cyclopentanecarboxamide, where the amide nitrogen is substituted with a 4-fluorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]cyclopentanecarboxamide typically involves the reaction of cyclopentanecarboxylic acid with 4-fluorobenzylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]cyclopentanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(4-fluorophenyl)methyl]cyclopentanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]cyclopentanecarboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to receptors or enzymes, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its target. The pathways involved may include inhibition of enzyme activity or receptor antagonism .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)cyclopentanecarboxamide
  • N-(4-methylphenyl)cyclopentanecarboxamide
  • N-(4-chlorophenyl)cyclopentanecarboxamide

Uniqueness

N-[(4-fluorophenyl)methyl]cyclopentanecarboxamide is unique due to the presence of the 4-fluorophenylmethyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its analogs .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO/c14-12-7-5-10(6-8-12)9-15-13(16)11-3-1-2-4-11/h5-8,11H,1-4,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJYKLUDTWHLWSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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